2,4-Dibromopyridine
Overview
Description
2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .
Synthesis Analysis
The synthesis of 2,4-Dibromopyridine involves a series of reactions. One method involves the ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .Molecular Structure Analysis
The molecular structure of 2,4-Dibromopyridine is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .Chemical Reactions Analysis
2,4-Dibromopyridine undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .Physical And Chemical Properties Analysis
2,4-Dibromopyridine is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .Scientific Research Applications
Synthesis and Mechanistic Studies
2,4-Dibromopyridine is involved in Suzuki cross-coupling reactions with alkenyl(aryl) boronic acids. This process yields 4-bromo-2-carbon substituted pyridines, which are otherwise challenging to prepare. These reactions are catalyzed by palladium under specific conditions and provide insights into the electrophilic character of C–Br bonds in dibromopyridines (Sicre, Alonso-Gómez, & Cid, 2006).
Amination Processes
The interaction of 2,4-dibromopyridine with primary or secondary amines has been explored, leading to the selective production of 6-bromopyridine-2-amines. These compounds are valuable for subsequent C-C cross-coupling reactions. The research underscores the importance of 2,4-dibromopyridine in synthesizing bioactive natural products and medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).
Solvent Influence on Reactions
The solvent's role in the reactivity of 2,4-dibromopyridine has been studied, particularly its interaction with ammonia. This research highlights how different solvents can influence the substitution reactions of halogen atoms in pyridine derivatives, which is crucial for understanding reaction mechanisms in various chemical environments (Hertog & Jouwersma, 2010).
Monolithiation Processes
Selective monolithiation of 2,5-dibromopyridine, closely related to 2,4-dibromopyridine, demonstrates how different solvents and concentrations can influence the selectivity of lithiation at specific positions on the pyridine ring. This understanding is critical for designing synthesis pathways in organic chemistry (Wang et al., 2000).
Selective Bromine-Substitution
4,4'-Dibromo-2,2'-bipyridine, derived from 2,4-dibromopyridine, has been used in selective monoor disubstitution processes under palladium catalysis. This research is significant for the synthesis of pyridine and bipyridine building blocks in coordination chemistry and materials science (Garcia-Lago et al., 2008).
Alkynylation and Arylation
2,4-Dibromopyridines have been used in palladium-catalyzed alkynylation and arylation reactions. These reactions are crucial for synthesizing various organic compounds and have applications in the pharmaceutical industry and organic materials science (Zhang et al., 2016; Zhou et al., 2013).
Coordination Compounds in Various Fields
2,2′:6′,2′′‐terpyridine, related to 2,4-dibromopyridine, has been utilized in materials science, biomedicinal chemistry, and organometallic catalysis. These coordination compounds are involved in a wide range of reactions and have applications in diverse fields, from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).
Safety And Hazards
2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .
Future Directions
properties
IUPAC Name |
2,4-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355745 | |
Record name | 2,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromopyridine | |
CAS RN |
58530-53-3 | |
Record name | 2,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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